4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O2S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antidiabetic Activity
Fluorinated pyrazoles, including derivatives of the compound , have been synthesized and evaluated for their hypoglycemic properties. These compounds exhibit significant antidiabetic activity, showcasing their potential as leads for future drug discovery in the treatment of diabetes (H. Faidallah et al., 2016).
Anticancer and Carbonic Anhydrase Inhibition
A series of sulfonamide derivatives has been tested for cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase (CA) enzymes. Certain derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for anticancer activity (H. Gul et al., 2016).
Antioxidant, Anti-inflammatory, and Analgesic Properties
Novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations suggest that certain derivatives might have therapeutic potential, with one compound in particular displaying notable anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).
Selective hCA IX or hCA XII Inhibitors
New derivatives have been synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Some compounds emerged as leader anticancer compounds, exhibiting high Potency-Selectivity Expression (PSE) values, and were found to be selective inhibitors of hCA IX or hCA XII isoenzymes, which are relevant targets for anticancer drug development (H. Gul et al., 2018).
Novel Sensor Applications
Fluorometric “Turn-off” Sensing for Hg2+
A novel pyrazoline-based derivative was utilized as a selective fluorometric "turn-off" sensor for Hg2+ detection, demonstrating significant sensitivity and selectivity. This application underscores the potential of such compounds in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-12-10-14(17)2-3-16(12)24(21,22)18-6-8-20-7-4-15(19-20)13-5-9-23-11-13/h2-5,7,9-11,18H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGOODQAREJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.